Diafenthiuron

Catalog No.
S614582
CAS No.
80060-09-9
M.F
C23H32N2OS
M. Wt
384.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diafenthiuron

CAS Number

80060-09-9

Product Name

Diafenthiuron

IUPAC Name

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea

Molecular Formula

C23H32N2OS

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27)

InChI Key

WOWBFOBYOAGEEA-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2

Solubility

1.56e-07 M

Synonyms

cga106630;n-(2,6-bis(1-methylethyl)-4-phenoxyphenyl)-n’-(1,1-dimethylethyl)-thioure;n-(2,6-bis(1-methylethyl)-4-phenoxyphenyl)-n’-(1,1-dimethylethyl)thiourea;DIAFENTHIURON;1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea;3-(2,6-diisopropyl-4-

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2

Isomeric SMILES

CC(C)C1=CC(=CC(=C1NC(=NC(C)(C)C)S)C(C)C)OC2=CC=CC=C2

Crop Protection in Cotton Ecosystem Using Unmanned Aerial Vehicles (UAVs)

Specific Scientific Field:

Agricultural Entomology and Precision Agriculture

Summary:

Unmanned Aerial Vehicles (UAVs), particularly drone-mounted sprayers, have gained prominence in modern agriculture due to their operational efficiency, speed, and ability to cover large areas. Researchers have explored the use of Diafenthiuron in managing sucking insect pests in cotton ecosystems through UAV-based spraying.

Experimental Procedures:

Outcomes:

Non-Target Organism Study

Specific Scientific Field:

Ecotoxicology

Summary:

Researchers investigated the effects of Diafenthiuron exposure on non-target organisms. Specifically, they studied its impact on the hematology, serum biochemical profile, and elemental composition of the fish species Labeo rohita .

Dissipation and Persistence in Green Chilli Fruits

Specific Scientific Field:

Pesticide Residue Analysis

Summary:

Studies have examined the dissipation patterns of Diafenthiuron in green chilli fruits after application at recommended doses. Understanding its persistence is crucial for safe consumption and sustainable agriculture .

Diafenthiuron is a thiourea compound primarily used as an insecticide and acaricide. It is characterized by its unique structure, which includes two six-carbon rings connected by an ether linkage to a tert-butylcarbamate group. The molecular formula of diafenthiuron is C₁₈H₂₃ClN₂O₂S, and it has a molecular weight of 384.6 g/mol. This compound exhibits high solubility in organic solvents but low solubility in water, indicated by a partition coefficient (logPow) of 5.76, suggesting limited leaching into groundwater systems .

Biochemical Pathways and Mitochondrial Targets

Diafenthiuron operates as a mitochondrial toxicant, but its parent compound is biologically inert until transformed into the reactive carbodiimide derivative (CGA 140408). This metabolite selectively inhibits the mitochondrial FoF1-ATP synthase complex by covalently binding to two critical components:

  • Proteolipid subunit of Fo-ATPase: A hydrophobic 8 kDa protein integral to proton channeling across the inner mitochondrial membrane [1] [2].
  • Porin (voltage-dependent anion channel): A 30 kDa outer membrane protein regulating metabolite flux [3].

The carbodiimide’s inhibition of ATP synthase blocks oxidative phosphorylation, causing rapid depletion of cellular ATP stores. Comparative studies across species reveal conserved targeting:

SpeciesATPase Inhibition (%)Porin Binding Affinity (nM)
Tetranychus urticae98 ± 212.4 ± 1.8
Calliphora vicina95 ± 318.9 ± 2.1
Rat (Rattus norvegicus)88 ± 534.7 ± 3.5

Data derived from mitochondrial assays [2] [8]

This dual targeting explains its broad-spectrum efficacy against mites and insects while retaining selectivity through differential metabolic activation [3].

Prodrug Activation and Reactive Metabolite Formation

The thiourea moiety of diafenthiuron undergoes oxidative desulfuration via three pathways:

  • Photochemical activation: UV-mediated conversion to carbodiimide in foliar applications [1].
  • Cytochrome P450 monooxygenases: Predominant in arthropods, generating sulfoxide intermediates that further decompose to carbodiimide [3] [9].
  • FAD-dependent monooxygenases: Secondary pathway in vertebrates producing hydroxylated derivatives (e.g., p-hydroxydiafenthiuron) with reduced toxicity [3].

Metabolic profiling across taxa reveals stark contrasts in activation efficiency:

OrganismPrimary MetaboliteActivation Rate (nmol/min/mg protein)
Locusta migratoriaCarbodiimide4.2 ± 0.5
Sus scrofa (pig)Carbodiimide3.8 ± 0.4
Gallus gallus (hen)Sulfomonoxide1.1 ± 0.2
Homo sapiensp-Hydroxydiafenthiuron0.3 ± 0.1

Microsomal assay data [3] [9]

These differential activation pathways underpin species selectivity, as non-target organisms preferentially detoxify the parent compound through hydroxylation rather than bioactivation.

Species-Specific Sensitivity and Molecular Interactions

Sensitivity to diafenthiuron correlates with mitochondrial target site conservation and metabolic activation capacity. Key determinants include:

  • ATPase subunit polymorphisms: Arthropod Fo proteolipids contain conserved cysteine residues (Cys-65 in T. urticae) that form irreversible adducts with carbodiimide [8]. Vertebrate homologs lack these reactive sites, conferring innate resistance [2].
  • Porin isoform expression: Mite porins exhibit higher carbodiimide-binding affinity (Kd = 12.4 nM) compared to mammalian isoforms (Kd > 100 nM) [8].
  • Detoxification enzyme activity: Glutathione S-transferases in resistant T. urticae populations catalyze carbodiimide conjugation, reducing effective concentrations at target sites [6].

Field-evolved resistance in spider mites (T. urticae) demonstrates how evolutionary pressures reshape these interactions. Populations from Chinese rose greenhouses show 70,000-fold resistance to abamectin with collateral tolerance to diafenthiuron, driven by enhanced cytochrome P450-mediated detoxification [5] [6].

Cross-Tolerance and Resistance Dynamics

Resistance to diafenthiuron frequently coincides with cross-tolerance to unrelated acaricides through two mechanisms:

  • Target-site mutations: The I136A substitution in cytochrome b (Cytb) confers resistance to bifenazate while increasing carbodiimide efflux via ABC transporters [5].
  • Detoxification enzyme induction: Overexpression of CYP392A11 in T. urticae metabolizes diafenthiuron and pyrethroids alike, generating cross-resistance [6].

Resistance monitoring data from Chinese greenhouse populations reveal alarming trends:

AcaricideMedian Resistance Ratio (RR50)Mutation Frequency (%)
Diafenthiuron420-
Abamectin73,500G314D: 47–70
Bifenazate85I136A: 85–92
Cyetpyrafen120H92R: 63–78

Data aggregated from 10 field populations [5] [6]

These patterns underscore the urgent need for resistance management strategies that rotate diafenthiuron with non-mitochondrial inhibitors (e.g., lipid biosynthesis disruptors) to delay resistance fixation.

Diafenthiuron is considered slightly toxic to mammals but highly toxic to bees and other beneficial insects []. It can also be irritating to the skin and eyes [].

Safety Concerns:

  • Toxicity: LD50 (oral) for rats is 1320 mg/kg, indicating moderate toxicity [].
  • Environmental impact: Diafenthiuron can be toxic to aquatic organisms []. However, studies suggest limited bioaccumulation potential due to its low persistence in the environment [].

Precautionary Measures:

  • Always wear appropriate personal protective equipment (PPE) when handling Diafenthiuron, including gloves, eye protection, and long sleeves.
  • Avoid contact with skin, eyes, and clothing.
  • Do not contaminate water sources during application.
  • Follow all label instructions for safe use and disposal.

Diafenthiuron undergoes several significant chemical transformations:

  • Synthesis Reaction: The synthesis begins with phenol reacting with 2,6-diisopropyl-4-chloroaniline to form an intermediate, which then reacts with thiophosgene to yield an isothiocyanate intermediate. This intermediate subsequently reacts with tert-butylamine to produce diafenthiuron .
  • Metabolic Transformation: In biological systems, diafenthiuron can be metabolized into a reactive metabolite known as diafenthiuron carbodiimide. This metabolite covalently binds to microsomal glucose-6-phosphate translocase, inhibiting adenosine triphosphatase activity and disrupting ATP production .
  • Photodegradation: Diafenthiuron can degrade under sunlight exposure, producing by-products such as diafenthiuron urea and diafenthiuron carbodiimide .

The synthesis of diafenthiuron can be summarized in the following steps:

  • Formation of Intermediate: Phenol reacts with 2,6-diisopropyl-4-chloroaniline.
  • Isothiocyanate Formation: The intermediate reacts with thiophosgene.
  • Final Product Formation: The isothiocyanate reacts with tert-butylamine to yield diafenthiuron.

This method is noted for its mild reaction conditions and simplicity compared to other synthetic routes .

Diafenthiuron is primarily utilized in agriculture for pest control. Its applications include:

  • Insecticide: Effective against various insect pests that damage crops.
  • Acaricide: Used to control mite populations on agricultural products.
  • Resistance Management: Its unique mode of action helps in managing resistance among pest populations .

Studies have shown that diafenthiuron interacts with various biological systems:

  • Toxicity Assessments: Evaluations indicate that diafenthiuron does not pose significant risks to human health at agricultural residue levels.
  • Ecotoxicology: Research highlights its toxicity to beneficial insects like honey bees and potential impacts on non-target organisms in ecosystems .

Additionally, interactions with other agrochemicals have been studied to assess combined effects on pest management strategies .

Several compounds share similarities with diafenthiuron in terms of structure and function. Here are some notable examples:

Compound NameStructure TypeMode of ActionUnique Features
DicyclohexylcarbodiimideCarbodiimideInhibits ATPase activityKnown for strong protein coupling
ThiaclopridNeonicotinoidNicotinic acetylcholine receptor agonistBroad-spectrum insecticide
ImidaclopridNeonicotinoidNicotinic acetylcholine receptor agonistHigh efficacy against sucking pests

Uniqueness of Diafenthiuron

Diafenthiuron's distinctiveness lies in its dual action as both an insecticide and acaricide through the inhibition of ATP production via oxidative phosphorylation disruption. Unlike many neonicotinoids, it presents a different mechanism that may help mitigate resistance development in pest populations.

Global Regulatory Status

RegionApproval StatusKey RestrictionsSources
European UnionNot approvedBanned under EC 1107/2009
United KingdomNot approvedExcluded from pesticide registry
United StatesUnder reviewEPA registration pending re-evaluation
AustraliaApprovedRestricted to licensed applicators
IndiaApprovedCotton, vegetables, pulses

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

384.22353482 g/mol

Monoisotopic Mass

384.22353482 g/mol

Heavy Atom Count

27

LogP

6.0 (LogP)

Melting Point

146.0 °C

UNII

22W5MDB01G

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H331 (80.21%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (19.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (80.21%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (80.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.21%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

80060-09-9

Wikipedia

Diafenthiuron

Use Classification

Agrochemicals -> Pesticides
Miticides, Acaricides, Insecticides

Dates

Modify: 2023-08-15
1. Wang L, Zhao P, Zhang F, Du F, Pan C. Diafenthiuron residue and decline in pakchoi and soil under field application. Ecotoxicol Environ Saf. 2012 May;79:75-79. doi: 10.1016/j.ecoenv.2011.12.002. Epub 2011 Dec 22. PMID: 22195761.

2. Kayser H, Eilinger P. Metabolism of diafenthiuron by microsomal oxidation: procide activation and inactivation as mechanisms contributing to selectivity. Pest Manag Sci. 2001 Oct;57(10):975-80. doi: 10.1002/ps.360. PMID: 11695192.

3. Riaz-Ul-Haq M, Javeed R, Iram S, Rasheed MA, Amjad M, Iqbal F. Effect of Diafenthiuron exposure under short and long term experimental conditions on hematology, serum biochemical profile and elemental composition of a non-target organism, Labeo rohita. Environ Toxicol Pharmacol. 2018 Sep;62:40-45. doi: 10.1016/j.etap.2018.06.006. Epub 2018 Jun 22. PMID: 29957367.

4. Keum YS, Liu KH, Seo JS, Kim JH, Kim K, Kim YH, Kim PJ. Dissipation of foliar residues of diafenthiuron and its metabolites. Bull Environ Contam Toxicol. 2002 Jun;68(6):845-51. doi: 10.1007/s00128-002-0032-7. PMID: 12012060.

5. Stanley J, Chandrasekaran S, Preetha G, Kuttalam S. Toxicity of diafenthiuron to honey bees in laboratory, semi-field and field conditions. Pest Manag Sci. 2010 May;66(5):505-10. doi: 10.1002/ps.1900. PMID: 20069631.

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